Asofuranone
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Overview
Description
furaneol , is a flavor enhancer with the chemical formula C₆H₈O₃. It appears as a white to pale yellow solid and possesses a strong caramel aroma. Additionally, it exhibits rich fruity and jam-like scents, which become even more pronounced when diluted. Natural sources of ascofuranone include pineapple, strawberries, grapes, coffee, mangoes, heated beef broth, and red wine .
Preparation Methods
a. Synthesis from 2-Butenenitrile and Ethyl Lactate:
- 2-Butenenitrile reacts with ethyl lactate in the presence of a base, leading to cyclization.
- The resulting compound undergoes further treatment with KHSO₄ to remove HCN, yielding ascofuranone.
- Glycerol (propane-1,2,3-triol) is oxidized, reduced, and dehydrated in the presence of zinc catalysts.
- The final product is ascofuranone.
Chemical Reactions Analysis
Ascofuranone participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each synthetic route. Major products formed from these reactions include derivatives of ascofuranone.
Scientific Research Applications
Ascofuranone finds applications in several scientific fields:
Food Industry: Widely used as a flavor enhancer in food, beverages, and tobacco products.
Medicine: Investigated for potential health benefits, including hypolipidemic properties.
Cosmetics and Fragrances: Employed in perfumes and scented products.
Mechanism of Action
The exact mechanism by which ascofuranone exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways to modulate sensory perception and enhance flavors.
Comparison with Similar Compounds
Ascofuranone stands out due to its unique combination of caramel, fruity, and jam-like aromas. While it occurs naturally in various sources, its low abundance necessitates synthetic production for practical use in the food industry.
Similar compounds include:
Furaneol derivatives: Variants with modified side chains.
Other flavor enhancers: Ethyl maltol, maltol, and vanillin.
Properties
IUPAC Name |
5-chloro-3-[7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYPZLGWVQQOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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